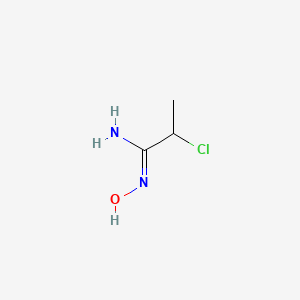
2-Chloro-N-hydroxypropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-chloro-N’-hydroxypropanimidamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group and a hydroxypropanimidamide moiety. Its distinct chemical properties make it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloropropionitrile with hydroxylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (Z)-2-chloro-N’-hydroxypropanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-chloro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-chloro-N’-hydroxypropanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, (Z)-2-chloro-N’-hydroxypropanimidamide is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives.
Wirkmechanismus
The mechanism of action of (Z)-2-chloro-N’-hydroxypropanimidamide involves its interaction with molecular targets such as enzymes and receptors. The chloro group and hydroxypropanimidamide moiety allow it to form specific interactions with these targets, modulating their activity. This modulation can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N’-hydroxyacetamidine
- 2-chloro-N’-hydroxybutanimidamide
- 2-chloro-N’-hydroxyvalerimidamide
Uniqueness
(Z)-2-chloro-N’-hydroxypropanimidamide is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its combination of a chloro group and hydroxypropanimidamide moiety allows for versatile chemical modifications and biological interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C3H7ClN2O |
|---|---|
Molekulargewicht |
122.55 g/mol |
IUPAC-Name |
2-chloro-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H7ClN2O/c1-2(4)3(5)6-7/h2,7H,1H3,(H2,5,6) |
InChI-Schlüssel |
XFMZRQQRAWXSBD-UHFFFAOYSA-N |
Isomerische SMILES |
CC(/C(=N/O)/N)Cl |
Kanonische SMILES |
CC(C(=NO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


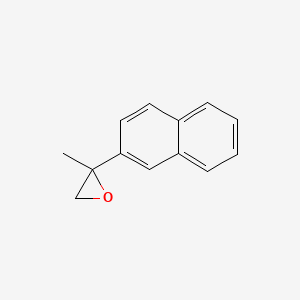
![Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-](/img/structure/B13613354.png)
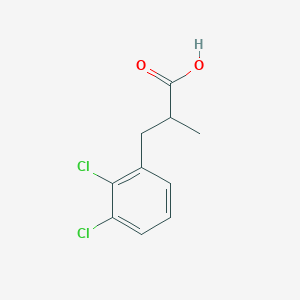
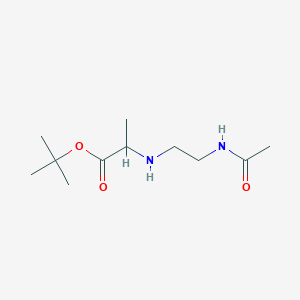
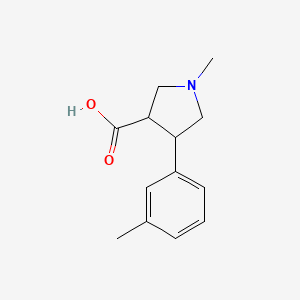
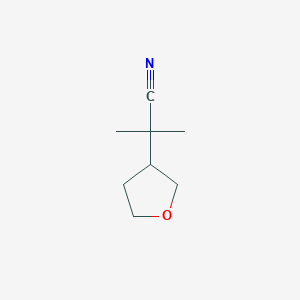
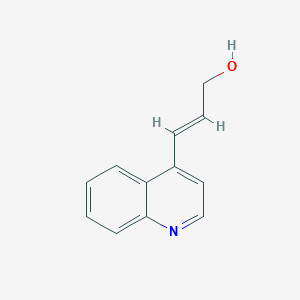
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
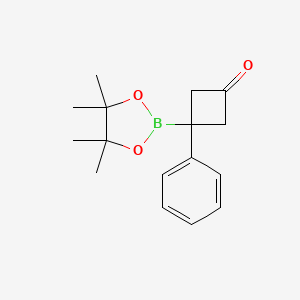
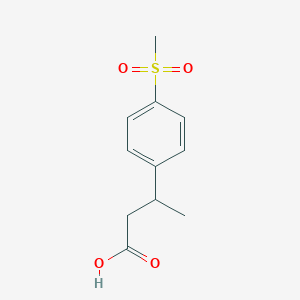

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)
